Dutacatib - 501000-36-8

Dutacatib

Catalog Number: EVT-447448
CAS Number: 501000-36-8
Molecular Formula: C23H31N7O
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Dutacatib involves several key steps that utilize standard organic chemistry techniques. While specific synthetic routes may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available aromatic and aliphatic compounds.
  2. Reactions: Key reactions often include:
    • Condensation Reactions: To form the core structure of the compound.
    • Functional Group Modifications: Such as alkylation or acylation to introduce necessary functional groups.
  3. Purification: After synthesis, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For example, reactions may be conducted under reflux conditions for several hours to ensure complete conversion of starting materials.

Molecular Structure Analysis

Dutacatib's molecular structure is characterized by its specific arrangement of atoms that confer its biological activity. The compound features:

  • Core Structure: A central scaffold that supports functional groups necessary for binding to cathepsin K.
  • Functional Groups: These may include hydroxyl, amine, or carbonyl groups that enhance solubility and binding affinity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly used to elucidate the three-dimensional structure of Dutacatib, confirming the arrangement of atoms and functional groups.

Chemical Reactions Analysis

Dutacatib participates in various chemical reactions relevant to its mechanism of action:

  1. Inhibition of Cathepsin K: The primary reaction involves the binding of Dutacatib to the active site of cathepsin K, preventing substrate access and subsequent proteolytic activity.
  2. Reversible Binding: The interaction is often characterized as reversible, allowing for modulation of enzyme activity depending on concentration.

Kinetic studies typically provide insights into the inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_50), which are essential for understanding the efficacy of Dutacatib as an inhibitor.

Mechanism of Action

The mechanism of action of Dutacatib primarily involves its role as a competitive inhibitor of cathepsin K. Upon binding to the enzyme's active site, Dutacatib obstructs substrate access, leading to decreased proteolytic activity. This inhibition can have significant implications for diseases characterized by excessive bone resorption.

  • Binding Affinity: Studies indicate that Dutacatib exhibits high binding affinity for cathepsin K, which is crucial for its effectiveness as an inhibitor.
  • Impact on Bone Resorption: By inhibiting cathepsin K, Dutacatib may help mitigate conditions such as osteoporosis by reducing bone degradation.
Physical and Chemical Properties Analysis

Dutacatib possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 501 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.

Characterization methods such as High-Performance Liquid Chromatography (HPLC) are utilized to assess purity and stability over time.

Applications

Dutacatib has significant potential applications in various scientific fields:

  1. Pharmaceutical Development: As a cathepsin K inhibitor, it is being explored for treating osteoporosis and other bone-related disorders.
  2. Antiviral Research: Recent studies suggest that Dutacatib may also exhibit antiviral properties, potentially impacting viral entry mechanisms.
  3. Drug Repurposing: Its inclusion in drug repurposing efforts highlights its versatility and potential efficacy against various diseases beyond its initial indications.
Introduction to Dutacatib in Contemporary Research

Historical Context of Cathepsin K Inhibitor Discovery

The development of cathepsin K inhibitors emerged in response to the clinical limitations of bisphosphonates, which indiscriminately suppress osteoclast activity but impair bone quality through prolonged suppression of remodeling. Early inhibitors like odanacatib and balicatib demonstrated proof-of-concept in reducing bone resorption biomarkers but faced toxicity challenges (balicatib’s dermatological effects) or cardiovascular risks (odanacatib’s stroke incidence) [6]. Dutacatib evolved from structure-activity relationship (SAR) studies focused on optimizing selectivity and pharmacokinetics:

  • Molecular Evolution: Replacement of peptidic backbones (e.g., in early acyloxymethyl ketones) with non-peptidic scaffolds enhanced metabolic stability. The pyruvamide core in Dutacatib allows selective interaction with cathepsin K’s S2 pocket, minimizing off-target effects on cathepsins B, L, and S [6] [9].
  • Structural Milestones: Introduction of a para-fluorobenzamide moiety increased hydrophobic interactions with the cathepsin K active site, while the piperidinylmethyl group improved solubility and tissue penetration [3].

Table 1: Structural Properties of Dutacatib

PropertyValue
Chemical FormulaC₂₃H₃₁N₇O
Molecular Weight421.54 g/mol
CAS Registry Number501000-36-8
Key Functional GroupsNitrile warhead, fluorobenzamide
Selectivity Ratio (Cat K vs. Cat B)>100-fold [6]

Theoretical Foundations for Targeting Osteoclast-Mediated Pathways

Dutacatib’s mechanism hinges on disrupting the coupling between osteoclast formation and bone resorption. Osteoclasts differentiate via the RANKL/RANK/OPG axis, culminating in cathepsin K secretion—a protease that degrades type I collagen in the bone matrix [1] [4].

Osteoclast Signaling Cascades

  • RANKL-Induced Differentiation: Macrophage colony-stimulating factor (M-CSF) primes precursor cells, enabling RANKL binding to RANK. This triggers NF-κB and NFATc1 activation, upregulating cathepsin K transcription [1] [8].
  • Resorption Machinery: Mature osteoclasts form actin rings and secrete cathepsin K into the resorption lacuna. The protease cleaves collagen telopeptides at acidic pH, releasing calcium and growth factors (e.g., TGF-β1) [4].

Dutacatib’s Dual-Target Inhibition

  • Collagen Degradation Blockade: Dutacatib binds cathepsin K’s active site, forming a thioimidate adduct with Cys25, which prevents collagen hydrolysis without inducing osteoclast apoptosis [6].
  • TGF-β1/Smad Cross-Talk: By sparing TGF-β1 release, Dutacatib indirectly activates Smad2/3 in osteoblasts, promoting bone formation—a contrast to cytotoxic anti-resorptives [4].
  • Antiviral Secondary Activity: Its nitrile warhead also inhibits SARS-CoV-2 3CL protease (Ki ~0.1 µM), suggesting repurposing potential [6].

Table 2: Key Signaling Pathways in Osteoclast Regulation

PathwayKey ComponentsDutacatib’s Intervention Point
RANKL/RANK/OPGRANK, TRAF6, NF-κB, NFATc1Downstream: inhibits cathepsin K secretion
TGF-β1/SmadTGF-β1, Smad2/3, Runx2Preserves TGF-β1 release from bone matrix
M-CSF/CSF1RCSF1R, PI3K, AktNone (upstream of cathepsin K expression)

Academic Significance of Small-Molecule Protease Inhibitors

Dutacatib exemplifies the convergence of targeted drug design and mechanistic biology. Its development advanced three key areas:

Expanding the Protease Inhibitor Toolbox

  • Covalent-Reversible Inhibition: Unlike irreversible inhibitors (e.g., vinyl sulfones), Dutacatib’s nitrile group enables transient covalent binding, reducing idiosyncratic toxicity risks [6] [9].
  • Selectivity Engineering: Structural modeling of cathepsin K’s S3 pocket (shallow; Thr74 residue) versus cathepsin B (deep; Tyr75) allowed P3 t-butyl modifications that enhance selectivity >100-fold [6] [9].

Insights into Bone-Virus Pathobiology

  • Collagenolytic-Antiviral Duality: Dutacatib’s dual inhibition revealed structural parallels between cathepsin K’s substrate cleft and SARS-CoV-2 3CL protease’s catalytic dyad (Cys145-His41), informing pan-protease inhibitor design [6].
  • miRNA Interactions: Studies show cathepsin K suppression upregulates osteogenic miRNAs (e.g., miR-29b), which target Wnt antagonists (e.g., sclerostin), amplifying anabolic responses [8].

Methodological Innovations

  • Lung-Targeted Delivery: Inspired by asthma protease inhibitors (e.g., Der p 1 blockers), Dutacatib’s low oral bioavailability (<20%) and high logD (3.2) enable inhalable formulations for localized action [6] [9].
  • Deubiquitinating Enzyme (DUB) Insights: While not a DUB inhibitor, Dutacatib’s mechanism informed allosteric modulation strategies for USP7 and UCHL1, where substrate-induced conformational changes activate catalysis [2].

Table 3: Academic Contributions of Dutacatib Research

DomainContributionResearch Impact
Structural BiologySolved cathepsin K-Dutacatib co-crystal structuresRevealed warhead orientation in S2 pocket
Chemical BiologyNitrile warhead repurposing for antiviral designEnabled rapid response to emerging viruses
Bone Remodeling TheoryDemonstrated uncoupling of resorption/formationValidated TGF-β1 preservation hypothesis

Properties

CAS Number

501000-36-8

Product Name

Dutacatib

IUPAC Name

N-[[2-cyano-4-(2,2-dimethylpropylamino)pyrimidin-5-yl]methyl]-4-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C23H31N7O

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C23H31N7O/c1-23(2,3)16-27-21-18(14-25-20(13-24)28-21)15-26-22(31)17-5-7-19(8-6-17)30-11-9-29(4)10-12-30/h5-8,14H,9-12,15-16H2,1-4H3,(H,26,31)(H,25,27,28)

InChI Key

IRWDVLZZYSYUAI-UHFFFAOYSA-N

SMILES

CC(C)(C)CNC1=NC(=NC=C1CNC(=O)C2=CC=C(C=C2)N3CCN(CC3)C)C#N

Canonical SMILES

CC(C)(C)CNC1=NC(=NC=C1CNC(=O)C2=CC=C(C=C2)N3CCN(CC3)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.